molecular formula C7H9ClN2O2 B1457400 4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine CAS No. 1281327-03-4

4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine

Cat. No.: B1457400
CAS No.: 1281327-03-4
M. Wt: 188.61 g/mol
InChI Key: PJDDSABKCQXOGC-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C7H9ClN2O2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position, a methoxy group at the 6-position, and a methoxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with chlorinating and methoxylating agents. One common method includes the use of 4-chloro-2-methylthiopyrimidine as a starting material, followed by methoxylation and subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-methoxy-2-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-11-4-6-9-5(8)3-7(10-6)12-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDDSABKCQXOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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